methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a chiral sulfonic acid ester derivative featuring:
- A (2S) -configured α-carbon.
- A benzyloxycarbonyl (Cbz) group protecting the amino moiety.
- A methyl ester at the carboxyl terminus.
- A sulfobutanoate group at the γ-position.
This compound is likely utilized as an intermediate in peptide synthesis or medicinal chemistry due to its Cbz-protected amine and polar sulfonic acid ester, which may enhance solubility or modulate bioactivity.
Properties
CAS No. |
255737-47-4 |
|---|---|
Molecular Formula |
C13H16ClNO6S |
Molecular Weight |
349.78 |
IUPAC Name |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
YSKBVJKRWRMIFH-NSHDSACASA-N |
SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfobutanoate moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during biochemical reactions, while the sulfobutanoate moiety can participate in various interactions, including hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Sulfonate vs. Sulfonamide/Sulfanyl: The target’s sulfobutanoate group (polar sulfonate ester) contrasts with sulfonamides (e.g., ) or thioethers (e.g., ), which are less polar and may alter membrane permeability.
- Protective Groups : The Cbz group in the target differs from Boc in or tosyl in , impacting stability and deprotection strategies.
- Terminal Groups : Methyl esters (target, ) enhance lipophilicity compared to carboxylic acids (), which are more hydrophilic.
Physicochemical Properties
- Solubility: The sulfobutanoate group in the target enhances water solubility compared to methylsulfanyl () or aryl groups ().
- Crystallinity: (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate crystallizes in an orthorhombic system (P2₁2₁2₁), with unit cell dimensions a=5.1814 Å, b=12.6089 Å, c=23.2137 Å . Comparable data for the target compound is unavailable.
Biological Activity
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O5S
- CAS Number : 224822-71-3
- Molar Mass : 350.36 g/mol
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting possible applications in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies
-
Anticancer Activity :
- A study conducted by Zhang et al. (2017) explored the cytotoxic effects of various benzyloxycarbonyl derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Anti-inflammatory Study :
- In a model of lipopolysaccharide-induced inflammation, this compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity against Gram-positive bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Zhang et al., 2017 |
| Anti-inflammatory | Decrease in TNF-α and IL-6 levels | Unpublished study |
| Antimicrobial | MIC 32-128 µg/mL against Gram-positive bacteria | Recent investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
